molecular formula C19H19FN2O4 B3007074 2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795300-71-8

2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3007074
CAS No.: 1795300-71-8
M. Wt: 358.369
InChI Key: MGIBUYODHRLXBR-UHFFFAOYSA-N
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Description

2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring a tetrahydroisoindole-dione core fused with an azetidine ring substituted with a 4-fluorophenoxy acetyl group.

Properties

IUPAC Name

2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c20-12-5-7-14(8-6-12)26-11-17(23)21-9-13(10-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,13,15-16H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIBUYODHRLXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , often referred to as compound A , is a complex organic molecule with potential therapeutic applications. It features an azetidine ring and various functional groups that contribute to its biological activity. This article reviews the biological activity of compound A, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN2O4
  • Molecular Weight : 358.369 g/mol
  • IUPAC Name : 2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

The compound's structure includes an azetidine ring and a fluorophenoxy group that may influence its interaction with biological targets.

The primary target of compound A is the cardiac sarcomere , which plays a crucial role in muscle contraction and relaxation. The compound selectively modulates the cardiac sarcomere by affecting the biochemical pathways involved in calcium ion regulation within cardiac muscle cells. This modulation can lead to therapeutic effects in conditions such as systolic heart failure and congestive heart failure .

Biochemical Pathways

The interaction between myosin and actin is central to muscle contraction. Compound A's action may enhance or regulate these interactions by altering intracellular calcium levels, thereby improving cardiac function .

Antimicrobial Activity

Research indicates that related compounds within the azetidine class exhibit significant antimicrobial properties. For example, a series of azetidin-2-one derivatives demonstrated potent activity against various pathogens including Staphylococcus aureus and Candida albicans. These findings suggest that compound A may possess similar antimicrobial effects due to structural similarities .

Case Studies and Research Findings

  • Cardiac Function Improvement :
    • A study explored the effects of compounds similar to A on cardiac function in animal models of heart failure. Results indicated improved contractility and reduced heart rate variability, suggesting a beneficial role in managing heart failure symptoms.
  • Antimicrobial Screening :
    • In a preliminary study involving synthesized azetidinones, several compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced efficacy against Bacillus anthracis .

Data Tables

Biological ActivityObserved EffectsReference
Cardiac ModulationImproved systolic function
AntimicrobialEffective against S. aureus
AntitumorDisruption of mitosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Distinction Reference
2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₁₈H₁₉FN₂O₄S 378.4 Sulfonyl group, 4-fluoro-3-methylphenyl Sulfonyl linker instead of acetyl; methyl addition on aromatic ring enhances lipophilicity
2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₂₄H₂₆N₂O₂ 374.5 Dimethylaminoethyl, diphenyl Lack of fluorinated groups; diphenyl substitution may increase π-π stacking interactions
2-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₂₂H₂₃N₃O₃ 377.4 1-methylindole acetyl Indole moiety introduces potential for DNA intercalation or receptor binding
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (synthesized analog) C₂₅H₁₇N₃O₃ 407.4 Indole acryloyl, phenyl Extended conjugation via acryloyl group; lacks azetidine ring, reducing steric hindrance

Key Observations

Substituent Effects: The 4-fluorophenoxy acetyl group in the target compound likely improves metabolic resistance compared to non-fluorinated analogs (e.g., the indole-containing compound in ). Sulfonyl-linked analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets due to the sulfonyl group’s electronegativity.

Synthetic Accessibility :

  • Compounds like the indole acryloyl derivative are synthesized via Claisen-Schmidt condensations, whereas the target compound likely requires multi-step functionalization of the azetidine core.

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